REACTION_CXSMILES
|
C[O-].[Na+].Cl[CH:5](Cl)[C:6]([O:8][CH3:9])=[O:7].[CH:11](=O)[CH3:12].[NH2:14][C:15]([NH2:17])=[S:16]>C(OCC)C.O>[NH2:17][C:15]1[S:16][C:11]([CH3:12])=[C:5]([C:6]([O:8][CH3:9])=[O:7])[N:14]=1 |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OC)Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic layer was recovered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (2×100 mL)
|
Type
|
WASH
|
Details
|
washed with brine (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The crude oil (29 g) was dissolved in MeOH (250 mL)
|
Type
|
STIRRING
|
Details
|
The solution was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
The oily residue was dissolved in MeOH (50 mL)
|
Type
|
ADDITION
|
Details
|
The solution was poured into ice/water (500 mL)
|
Type
|
FILTRATION
|
Details
|
The yellow solid material was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×50 mL) and hexanes (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.7 g | |
YIELD: PERCENTYIELD | 26% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |